molecular formula C16H18N6O2S2 B2587996 N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide CAS No. 1448073-69-5

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide

Cat. No.: B2587996
CAS No.: 1448073-69-5
M. Wt: 390.48
InChI Key: GPUVQDZZUSEMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-10-18-21-16(26-10)17-13(23)8-22-5-2-11(3-6-22)14-19-20-15(24-14)12-4-7-25-9-12/h4,7,9,11H,2-3,5-6,8H2,1H3,(H,17,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUVQDZZUSEMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide is a compound that integrates the biological activities associated with both thiadiazole and oxadiazole moieties. These heterocycles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure comprising:

  • Thiadiazole ring : Known for its role in various biological activities.
  • Oxadiazole ring : Contributes to the compound's pharmacological properties.
  • Piperidine moiety : Enhances the biological activity through its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant antimicrobial properties. For instance:

  • Compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
  • The presence of the thiophenyl group in the oxadiazole enhances interaction with microbial targets, potentially increasing efficacy .

Anticancer Activity

Thiadiazole and oxadiazole derivatives have been extensively studied for their anticancer properties:

  • In vitro studies demonstrate that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer) with IC50 values indicating potent activity .
CompoundCell LineIC50 (μM)
20bHepG24.37 ± 0.7
20bA5498.03 ± 0.5

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties due to the presence of multiple electron-donating groups:

  • Studies have shown that similar thiadiazole derivatives exhibit significant radical scavenging activity, which can mitigate oxidative stress-related damage .

The mechanisms underlying the biological activities of this compound are likely multifactorial:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA or disrupt replication processes in cancer cells.
  • Modulation of Signaling Pathways : The potential to influence signaling pathways associated with apoptosis and cell proliferation has been observed in related studies.

Case Studies

Several studies highlight the efficacy of thiadiazole and oxadiazole derivatives:

  • Anticancer Efficacy : A study demonstrated that a related thiadiazole derivative decreased viability in human Burkitt lymphoma cells by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : A comparative analysis showed that compounds containing both thiadiazole and oxadiazole rings exhibited enhanced antibacterial activity compared to their single-ring counterparts .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that combines several pharmacologically active groups. The synthesis of such compounds typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent studies have shown that derivatives containing thiadiazole and oxadiazole rings can be synthesized through various methods, including:

  • Cyclocondensation reactions : These reactions often involve the use of thiourea and hydrazides to form the desired heterocycles.
  • Functionalization strategies : Modifications to the piperidine and acetamide moieties can enhance solubility and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds featuring thiadiazole and oxadiazole structures. For instance:

  • In vitro studies : Compounds similar to N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide have shown promising results against various cancer cell lines. For example, derivatives demonstrated significant cytotoxicity against human breast (MCF-7), colon (Colo205), ovarian (A2780), and lung (A549) cancer cells with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research indicates that derivatives with thiadiazole and oxadiazole scaffolds exhibit:

  • Broad-spectrum antimicrobial effects : These compounds have been tested against various bacterial strains, showing significant inhibition of growth.

Anti-inflammatory and Analgesic Effects

Several studies have reported that derivatives of thiadiazoles possess anti-inflammatory properties:

  • Mechanistic insights : The anti-inflammatory activity is often linked to the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory response .

Synthesis and Evaluation of Thiadiazole-Oxadiazole Derivatives

A notable study synthesized a series of hybrid compounds incorporating both thiadiazole and oxadiazole rings. These compounds were evaluated for their anticancer activity against several cell lines:

CompoundCell LineIC50 (µM)
15aColo2050.10
15bMCF-70.24
15cA27800.11
15dA5490.32

The results indicated that these compounds exhibited potent anticancer activity, suggesting their potential as lead candidates for further development .

Antimicrobial Activity Assessment

Another study focused on evaluating the antimicrobial efficacy of similar compounds against resistant bacterial strains. The findings showed that certain derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents .

Chemical Reactions Analysis

Hydrolysis of Acetamide and Thiadiazole Moieties

The acetamide group (-NHCOCH₃) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-NHCOCH3H2O/H+or OH-NH2+CH3COOH\text{-NHCOCH}_3 \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{-NH}_2 + \text{CH}_3\text{COOH}

This reaction is critical for modifying the compound's solubility and bioactivity .

The 1,3,4-thiadiazole ring (C₂N₂S) exhibits stability under mild conditions but can undergo ring-opening in strong acidic media (e.g., concentrated H₂SO₄), forming thiol intermediates .

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in alkylation or acylation reactions. For instance:

  • Alkylation : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts.

  • Acylation : Treatment with acetyl chloride forms N-acetylpiperidine derivatives .

Electrophilic Substitution on Thiophene and Oxadiazole

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 2- and 5-positions due to its electron-rich nature. For example:

ThiopheneHNO3/H2SO43-Nitrothiophene\text{Thiophene} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Nitrothiophene}

The 1,3,4-oxadiazole ring reacts with electrophiles at the oxygen or nitrogen atoms, though its reactivity is moderated by conjugation with the thiophene system .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling via the brominated thiophene or oxadiazole moieties. For example:

Br-Thiophene+PhB(OH)2Pd catalystPh-Thiophene\text{Br-Thiophene} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ph-Thiophene}

This reaction diversifies the aromatic substituents, enhancing pharmacological potential .

Cycloaddition and Ring Formation

The oxadiazole-thiophene system engages in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused heterocycles. Such reactions are pivotal for generating structural analogs with improved bioactivity .

Oxidation and Reduction Reactions

  • Oxidation : The thiophene sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamine, altering electronic properties .

Mechanistic Insights

  • Nucleophilic substitution at the piperidine nitrogen proceeds via an SN2 mechanism, favored by the steric accessibility of the nitrogen lone pair .

  • Electrophilic substitution on thiophene follows a Wheland intermediate pathway, with regioselectivity dictated by electronic effects.

Stability and Degradation

The compound is stable under ambient conditions but degrades in UV light via radical-mediated pathways, forming sulfonic acid byproducts. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .

Q & A

Basic: What are the standard synthetic protocols for this compound?

Answer:
The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. A common approach includes:

  • Step 1: Synthesis of the 1,3,4-oxadiazole-piperidine intermediate via cyclization of thiophene-3-carboxylic acid hydrazide with a piperidine derivative under reflux conditions using POCl₃ or triethylamine as a catalyst .
  • Step 2: Acetamide coupling between the thiadiazole moiety and the oxadiazole-piperidine intermediate. Chloroacetyl chloride is often used as the acylating agent, with reactions monitored via TLC (e.g., silica gel, ethyl acetate/hexane) .
  • Purification: Recrystallization from methanol or pet-ether is standard .

Advanced: How can structural discrepancies in synthesized batches be resolved?

Answer:
Discrepancies may arise from stereochemical variations or incomplete cyclization. Recommended methods:

  • X-ray crystallography to confirm molecular conformation (e.g., bond angles in the thiadiazole and oxadiazole rings) .
  • HPLC-MS to detect unreacted intermediates (e.g., residual piperidine or thiophene derivatives) .
  • Comparative NMR analysis (¹H/¹³C) to identify impurities, such as unsubstituted acetamide byproducts .

Basic: What spectroscopic techniques are critical for characterization?

Answer:

  • ¹H/¹³C NMR: Assign peaks for methyl groups (δ ~2.5 ppm for thiadiazole-CH₃) and aromatic protons (δ 6.8–8.2 ppm for thiophene/oxadiazole) .
  • FT-IR: Confirm amide C=O stretching (~1650–1680 cm⁻¹) and C-N vibrations in heterocycles (~1250–1350 cm⁻¹) .
  • Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns specific to the piperidine-oxadiazole linkage .

Advanced: How to address contradictory bioactivity data across studies?

Answer:
Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Standardize assays: Use consistent cell lines (e.g., HEK293 for kinase studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Purification validation: Ensure ≥95% purity via HPLC and quantify residual solvents (e.g., triethylamine) that may inhibit biological targets .
  • Structure-activity relationship (SAR) studies: Compare analogs (e.g., substituting thiophene-3-yl with phenyl) to isolate pharmacophoric contributions .

Basic: What methods optimize yield in the final coupling step?

Answer:

  • Catalyst optimization: Use triethylamine (2.5 eq.) to neutralize HCl byproducts during acetamide formation .
  • Temperature control: Maintain reflux at 80–90°C for 4–6 hours to ensure complete acylation .
  • Workup: Precipitate the product by adjusting pH to 8–9 with NH₄OH, followed by recrystallization .

Advanced: How to evaluate metabolic stability in preclinical studies?

Answer:

  • In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key metabolites often arise from piperidine N-oxidation or thiophene ring hydroxylation .
  • CYP450 inhibition screening: Test against isoforms 3A4/2D6 to predict drug-drug interactions .
  • Stability in buffers: Assess pH-dependent hydrolysis of the acetamide bond (e.g., t₁/₂ in PBS vs. simulated gastric fluid) .

Basic: What are common synthetic impurities, and how are they controlled?

Answer:

  • Byproducts: Unreacted 5-methyl-1,3,4-thiadiazol-2-amine or dimerized oxadiazole intermediates.
  • Detection: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .
  • Remediation: Column chromatography (silica gel, chloroform:methanol 9:1) or repeated recrystallization .

Advanced: What computational tools predict target binding modes?

Answer:

  • Molecular docking (AutoDock Vina): Model interactions with kinases (e.g., EGFR) using the oxadiazole ring as a hinge-binding motif .
  • MD simulations (GROMACS): Assess stability of the piperidine-thiophene conformation in aqueous environments .
  • QSAR models: Corlate electronic parameters (e.g., Hammett σ values) with antimicrobial IC₅₀ data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.